molecular formula C12H11FN2O2 B1285009 Ethyl 4-Amino-8-fluoroquinoline-3-carboxylate CAS No. 955328-46-8

Ethyl 4-Amino-8-fluoroquinoline-3-carboxylate

Cat. No.: B1285009
CAS No.: 955328-46-8
M. Wt: 234.23 g/mol
InChI Key: VEQPOVUAOUJZIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-Amino-8-fluoroquinoline-3-carboxylate is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry due to their biological activities. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique properties .

Preparation Methods

The synthesis of Ethyl 4-Amino-8-fluoroquinoline-3-carboxylate typically involves the following steps:

Industrial production methods often utilize these synthetic routes under optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl 4-Amino-8-fluoroquinoline-3-carboxylate undergoes various chemical reactions, including:

These reactions often require specific conditions, such as the presence of catalysts or specific solvents, to proceed efficiently.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 4-Amino-8-fluoroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. This interaction can inhibit bacterial growth, induce apoptosis in cancer cells, or interfere with viral replication .

Comparison with Similar Compounds

Ethyl 4-Amino-8-fluoroquinoline-3-carboxylate is unique due to the presence of the fluorine atom, which enhances its biological activity compared to non-fluorinated quinolines. Similar compounds include:

These compounds share the quinoline ring system but differ in their specific substituents and biological activities.

Properties

IUPAC Name

ethyl 4-amino-8-fluoroquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O2/c1-2-17-12(16)8-6-15-11-7(10(8)14)4-3-5-9(11)13/h3-6H,2H2,1H3,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEQPOVUAOUJZIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1N)C=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20588698
Record name Ethyl 4-amino-8-fluoroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20588698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

955328-46-8
Record name Ethyl 4-amino-8-fluoroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20588698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.